N-Ethyl-3-(heptylamino)propanamide
Description
Properties
IUPAC Name |
N-ethyl-3-(heptylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-5-6-7-8-10-13-11-9-12(15)14-4-2/h13H,3-11H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIGVBPBCKAYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Ethyl-3-(heptylamino)propanamide typically involves the reaction of heptylamine with an appropriate ethyl-substituted propanamide precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-Ethyl-3-(heptylamino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Scientific Research Applications
N-Ethyl-3-(heptylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate protein-ligand interactions and enzyme kinetics.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(heptylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural analogs of N-Ethyl-3-(heptylamino)propanamide, emphasizing key substituents and their implications:
Key Observations :
- Lipophilicity : The heptyl chain in the target compound confers higher hydrophobicity compared to phenyl or cyclic ether substituents .
- Reactivity : Aromatic substituents (e.g., phenyl in ’s compounds) may enhance π-π interactions, whereas the heptyl chain favors van der Waals interactions .
- Functional Diversity : Hydroxamic acid derivatives () exhibit chelating properties, unlike the target compound’s simple amide group .
Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
Inferences for Target Compound :
Biological Activity
N-Ethyl-3-(heptylamino)propanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an ethyl group, a heptylamine chain, and an amide functional group. Its chemical formula is , with a molar mass of approximately 197.32 g/mol. The compound's structural attributes contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, particularly through modulation of serotonin and dopamine transporters. Such interactions can influence mood regulation and pain perception.
Table 1: Biological Targets and Activities
| Target | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Serotonin Transporter | Inhibition | 70 | |
| Dopamine Transporter | Inhibition | 2.01 | |
| Mu-opioid Receptor | Partial Agonism | 384 |
Case Study: Pain Management
In a notable study involving animal models, this compound was evaluated for its efficacy in reducing neuropathic pain. The compound was administered via intrathecal injection in a spinal nerve ligation (SNL) model. Results indicated a significant reduction in allodynia, demonstrating its potential as a therapeutic agent for chronic pain conditions.
Table 2: Efficacy in Pain Models
| Study Type | Model Type | Administration Route | Outcome |
|---|---|---|---|
| Animal Study | Spinal Nerve Ligation | Intrathecal | Significant reduction in pain |
Safety and Toxicity
The safety profile of this compound has been assessed in various studies. Toxicological evaluations indicate that the compound exhibits low acute toxicity, but further studies are necessary to fully understand its long-term effects and safety margins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
